![molecular formula C10H5Cl2NO2 B010585 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione CAS No. 19844-27-0](/img/structure/B10585.png)
1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a pyrrole ring substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichloroaniline with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
1.1 Synthesis of Derivatives
The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione serves as a precursor for various derivatives that exhibit diverse biological activities. For example, it has been utilized in the creation of chalcone imide derivatives through reactions with substituted aldehydes. These derivatives have shown promising antiproliferative effects against human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) .
Table 1: Synthesis of Chalcone Imide Derivatives
Compound Name | Synthesis Method | Yield (%) | Biological Activity |
---|---|---|---|
1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione | Reaction with aldehydes | 83% | Anticancer activity against MCF-7 |
4'-aminochalcone-based derivatives | Treatment with dichlorofuran | Varies | Effective against HepG-2 |
1.2 Microwave-Assisted Synthesis
Recent studies have demonstrated that microwave-assisted synthesis of this compound can significantly enhance yield and reduce reaction time. For instance, using dielectric heating conditions yielded up to 70.21% in just 20 minutes compared to traditional methods that required hours . This method not only improves efficiency but also offers a more cost-effective approach to synthesizing the compound.
Medicinal Research Applications
2.1 Anticancer Activity
The anticancer properties of this compound derivatives have been extensively studied. Compounds derived from this parent structure have exhibited high cytotoxicity against various cancer cell lines. Notably, derivatives containing p-tolyl and bromophenyl groups showed enhanced activity against MCF-7 cells compared to doxorubicin, a standard chemotherapeutic agent .
Table 2: Anticancer Activity of Derivatives
Compound | Cell Line Tested | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|---|
p-tolyl derivative | MCF-7 | 15 | More effective |
4-bromophenyl derivative | HepG-2 | 10 | Comparable |
2.2 Mechanism of Action
The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways critical for tumor growth. The presence of multiple carbonyl groups in the structure may enhance interactions with cellular targets .
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit photosynthesis by blocking the electron transport chain in photosystem II, thereby reducing the ability of plants to convert light energy into chemical energy .
Comparison with Similar Compounds
- 3,4-Dichlorophenylhydrazine hydrochloride
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
- Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
Comparison: 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is unique due to its pyrrole ring structure, which imparts distinct chemical properties compared to other similar compounds. While compounds like 3,4-dichlorophenylhydrazine hydrochloride and 3-(3,4-dichlorophenyl)-1,1-dimethylurea share the 3,4-dichlorophenyl group, their different core structures result in varied reactivity and applications .
Biological Activity
1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione, a compound belonging to the pyrrole-2,5-dione family, has garnered attention in recent years due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of aniline derivatives with dichloromaleic anhydride. Recent studies have demonstrated that microwave-assisted synthesis can yield this compound efficiently with high purity and yield rates ranging from 39.56% to 70.21% within short reaction times (15-20 minutes) compared to traditional heating methods (2 hours) .
Antitumor Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor activity. Specifically, compounds derived from 3,4-dichloro-1H-pyrrole-2,5-dione have been shown to inhibit the growth of various cancer cell lines. For example, one derivative demonstrated a growth inhibition (GI50) in colon cancer cell lines such as HCT-116 and SW-620 at concentrations as low as .
Table 1: Antitumor Activity of Pyrrole Derivatives
Compound | Cell Line | GI50 (M) | Reference |
---|---|---|---|
2a | HCT-116 | Dubinina et al., 2007 | |
2a | SW-620 | Garmanchuk et al., 2013a | |
2a | Colo-205 | Garmanchuk et al., 2013b |
The mechanism of action is believed to involve the interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to the inhibition of tumor cell proliferation .
Antioxidant Properties
In addition to its antitumor effects, certain derivatives of this compound have shown antioxidant properties. These properties are crucial as they contribute to the reduction of oxidative stress in cells, which is linked to various diseases including cancer .
Endothelial Cell Differentiation
Another significant biological activity includes the induction of endothelial cell differentiation from mesenchymal stem cells (MSCs). Compounds containing the pyrrole-2,5-dione moiety have been reported to enhance the differentiation of MSCs into functional endothelial cells (MDFECs), which can facilitate rapid endothelialization and potentially improve outcomes in vascular diseases such as atherosclerosis .
Case Studies and Research Findings
Several studies have focused on understanding the biological mechanisms underlying the activity of pyrrole derivatives:
- In Vitro Studies : Various in vitro assays have been conducted to assess the antiproliferative effects on cancer cell lines. The findings consistently indicate that modifications in side groups significantly influence biological activity .
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of these compounds in inhibiting tumor growth. For instance, studies involving chemically induced colon cancer models demonstrated significant reductions in tumor size when treated with specific pyrrole derivatives .
- Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict interactions between these compounds and target proteins involved in cancer progression. Results suggest that these compounds can form stable complexes with their targets, enhancing their potential as therapeutic agents .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXBDSTURWRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351741 | |
Record name | 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19844-27-0 | |
Record name | 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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